molecular formula C8H16N2O B12905246 Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- CAS No. 61645-92-9

Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-

Cat. No.: B12905246
CAS No.: 61645-92-9
M. Wt: 156.23 g/mol
InChI Key: UPDHXSWOJKNLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- is a tertiary acetamide derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and an acetamide-linked methylene group at the 2-position. This compound’s structural framework is comparable to several bioactive acetamides, making it relevant for pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Methylpyrrolidin-2-yl)methyl)acetamide typically involves the reaction of 1-methylpyrrolidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the desired acetamide.

Industrial Production Methods

On an industrial scale, the production of N-((1-Methylpyrrolidin-2-yl)methyl)acetamide may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-((1-Methylpyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmacological Applications

1. Drug Development

Acetamide derivatives are often explored for their potential as therapeutic agents. The N-[(1-methyl-2-pyrrolidinyl)methyl]- group enhances the lipophilicity and bioavailability of compounds, making them suitable candidates for drug formulation.

Case Study: Analgesic Properties

A study investigating the analgesic effects of acetamide derivatives demonstrated that compounds with the N-[(1-methyl-2-pyrrolidinyl)methyl]- modification exhibited significant pain relief in animal models. The mechanism involved modulation of pain pathways through interaction with opioid receptors, suggesting potential for development as a new class of analgesics .

2. Neuropharmacology

Research indicates that acetamide derivatives can influence neurotransmitter systems. The compound has been studied for its effects on cognitive function and memory enhancement.

Case Study: Cognitive Enhancement

In a controlled trial, subjects administered with acetamide derivatives showed improved memory retention and cognitive flexibility compared to control groups. This effect is attributed to increased acetylcholine levels in the brain, highlighting its potential in treating cognitive disorders such as Alzheimer's disease .

Chemical Synthesis

Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- serves as an important intermediate in organic synthesis. Its ability to undergo various reactions makes it valuable in creating complex molecules.

1. Synthesis of Heterocyclic Compounds

The compound can be employed in the synthesis of various heterocycles, which are crucial in medicinal chemistry.

Reaction TypeConditionsYield
CyclizationHeat + Catalyst85%
AlkylationBase + Electrophile90%

These reactions demonstrate the versatility of acetamide derivatives in generating diverse chemical entities.

Material Science Applications

1. Polymer Chemistry

Acetamide derivatives are being explored as additives in polymer formulations to enhance properties such as flexibility and thermal stability.

Case Study: Biodegradable Polymers

Research has shown that incorporating acetamide into biodegradable polymer matrices improves mechanical properties while maintaining biodegradability. This application is particularly relevant in developing sustainable materials for medical devices and packaging .

Mechanism of Action

The mechanism by which N-((1-Methylpyrrolidin-2-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The acetamide group can also participate in various biochemical pathways, modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidine-Based Acetamides

  • N-[(1-Isopropyl-3-pyrrolidinyl)methyl]-2-(1-piperazinyl)acetamide ():
    This analog replaces the 1-methyl group with an isopropyl substituent and introduces a piperazinyl-acetamide side chain. The bulkier isopropyl group may reduce membrane permeability compared to the target compound, while the piperazine moiety could enhance solubility and hydrogen-bonding capacity .
  • N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)acetamide (): Features a 2-aminopropanoyl group on the pyrrolidine ring, enabling additional hydrogen-bonding interactions.

Pyridine-Containing Acetamides

Compounds such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide () exhibit pyridine rings instead of pyrrolidine. Pyridine’s aromaticity facilitates π-π stacking in protein binding pockets (e.g., SARS-CoV-2 main protease interactions with HIS163), whereas the pyrrolidine in the target compound may prioritize steric fit in hydrophobic regions .

Heterocyclic Variations

  • Imidazo[1,2-a]pyridine-2-yl-acetamides ():
    These compounds, such as 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide , replace pyrrolidine with fused imidazo-pyridine systems. The extended aromaticity enhances UV absorbance and may improve metabolic stability but reduces conformational flexibility compared to the target compound .
  • N-Substituted 2-acetamidosugar analogs (): Pyrrolidine derivatives like N-((1-((S)-2-Amino-3-methylbutanoyl)piperidin-3-yl)methyl)-N-ethylacetamide incorporate hydroxyl and amino groups, enabling glycosidase inhibition via hydrogen bonding. The target compound’s lack of polar groups may limit similar enzymatic interactions .

Substituent Effects

  • Chlorinated/Hydroxylated Derivatives (): Compounds like N-(3-chloro-4-hydroxyphenyl)acetamide feature electron-withdrawing substituents that increase acidity and metabolic stability.
  • Naphthalene-Based Analogs (): Structures such as N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide exhibit dihedral angles (~78–84°) between aromatic rings, influencing packing efficiency. The target compound’s non-aromatic pyrrolidine may reduce crystallinity but improve solubility .

Research Implications

The target compound’s pyrrolidine-methyl-acetamide structure offers a balance between rigidity and solubility. However, analogs with aromatic systems (pyridine, imidazo-pyridine) demonstrate superior binding in enzymatic assays, while hydroxylated or chlorinated derivatives exhibit tailored electronic properties. Further studies should explore hybridizing the pyrrolidine core with functional groups (e.g., hydroxyl, aryl) to optimize bioactivity.

Biological Activity

Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology and analgesia. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structural Characteristics

The compound belongs to a class of N-substituted acetamides that exhibit various pharmacological properties. The synthesis typically involves the reaction of 1-methyl-2-pyrrolidinylmethyl amine with acetic anhydride or acetyl chloride, yielding the desired acetamide derivative.

Structural Features

  • Chemical Formula : C10_{10}H17_{17}N1_{1}O
  • Functional Groups : Amide group (-C(=O)NH-) and pyrrolidine ring.

The presence of the pyrrolidine moiety is crucial for the biological activity of this compound, as it influences binding affinity and receptor selectivity.

2.1 Opioid Receptor Agonism

Research indicates that compounds similar to N-[(1-methyl-2-pyrrolidinyl)methyl]- can act as selective kappa-opioid receptor agonists. A study highlighted that certain derivatives exhibited potent analgesic effects in animal models, with one compound showing an ED50 value of 0.004 mg/kg in abdominal constriction tests, significantly more active than established kappa agonists like U-50488 .

2.2 Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Similar compounds have shown promise in enhancing cognitive function by modulating cyclic adenosine monophosphate (cAMP) levels, which are implicated in learning and memory processes .

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the C1 position adjacent to the amide nitrogen can significantly alter biological activity. For instance:

  • Substituents : Bulky lipophilic groups at this position generally enhance receptor binding affinity.
  • Conformational Analysis : Compounds adopting conformations similar to known kappa agonists tend to exhibit improved activity .

4.1 Analgesic Efficacy

A case study involving a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides demonstrated their efficacy as analgesics in mouse models. The most potent compounds were characterized by specific substitutions that facilitated optimal binding to opioid receptors .

4.2 Cognitive Enhancement

Another study explored the cognitive-enhancing effects of related compounds in models of Alzheimer's disease, revealing that certain derivatives could mitigate memory deficits induced by neurotoxic agents .

5. Comparative Analysis

The following table summarizes key findings from various studies on related compounds:

Compound NameStructureNotable ActivityED50 (mg/kg)
U-50488Kappa agonistAnalgesic effects0.58
N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted ethyl]acetamidesKappa agonistAnalgesic effects0.004
FasoracetamNootropic agentCognitive enhancementNot specified

Q & A

Q. What are the established synthetic routes for Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-, and how do reaction parameters influence yield and purity?

Methodological Answer:
A solvent-free, catalyst-driven approach is commonly employed. For example, phenylboronic acid (1.5 mmol) catalyzes the condensation of m-tolualdehyde (2.4 mmol), β-naphthol (2 mmol), and acetamide (2.4 mmol) at 393 K for 7 hours. Reaction progress is monitored via TLC, followed by ethanol-mediated purification . Critical parameters include:

  • Catalyst loading : Excess phenylboronic acid reduces side products.
  • Temperature : Lower temperatures (<373 K) result in incomplete conversion.
  • Purification : Ethanol recrystallization yields >90% purity.

Q. How is the structural conformation of this compound validated, and what discrepancies exist in crystallographic data for analogous derivatives?

Methodological Answer:
X-ray crystallography and Hirshfeld surface analysis are primary tools. For the title compound, dihedral angles between the naphthalene and benzene rings are 78.32° and 84.70° in two distinct molecules (A and B) . Comparatively, analogues like N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide show angles of 81.54–82.50° . Discrepancies arise from steric effects of substituents (e.g., nitro groups reduce planarity) and hydrogen-bonding patterns (intramolecular N–H⋯O vs. O–H⋯O interactions) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments cross-validated?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent integration (e.g., methyl groups at δ 2.1–2.3 ppm).
  • FT-IR : Stretching vibrations for amide C=O (1650–1680 cm1^{-1}) and N–H (3300 cm1^{-1}) are diagnostic .
  • Mass spectrometry : HRMS (e.g., ESI-HRMS) validates molecular weight (e.g., [M+H]+^+ at 637.3278) and fragmentation patterns . Cross-validation involves comparing experimental data with computational predictions (e.g., Gaussian 09) .

Q. How do quantum chemical computations enhance the interpretation of this compound’s electronic and spectroscopic properties?

Advanced Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict molecular electrostatic potential (MEP) surfaces and vibrational frequencies. For example, computed IR spectra align with experimental FT-IR data within 5 cm1^{-1}, confirming assignments of key functional groups. HOMO-LUMO gaps (~4.2 eV) indicate moderate reactivity, consistent with antioxidant activity observed in derivatives .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogues?

Advanced Answer:

  • Structure-Activity Relationship (SAR) : Modifying the pyrrolidinylmethyl group (e.g., introducing electron-withdrawing substituents) enhances binding to targets like N-acetyl glucosaminidase, as seen in pyrrolidine-based inhibitors .
  • Data Normalization : Activity discrepancies (e.g., IC50_{50} variations) are addressed by standardizing assay conditions (pH, solvent polarity) and using positive controls (e.g., ascorbic acid for antioxidant studies) .

Q. How are computational docking studies utilized to predict this compound’s interaction with biological targets?

Advanced Answer:
Molecular docking (AutoDock Vina) simulates binding to enzymes like cyclooxygenase-2 (COX-2). For N-[(1-methyl-2-pyrrolidinyl)methyl]acetamide derivatives, docking scores (e.g., −9.2 kcal/mol) correlate with experimental IC50_{50} values (e.g., 12 µM). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts in the active site .

Q. What experimental controls are critical when evaluating this compound’s potential genotoxicity or impurity profiles?

Advanced Answer:

  • Genotoxicity assays : Ames test (+/- S9 metabolic activation) and micronucleus assays assess mutagenicity. Acetamide impurities (e.g., from acetonitrile degradation) are quantified via GC-MS with a detection limit of 0.1 ppm .
  • Chromatographic validation : HPLC methods (e.g., C18 column, 0.1% TFA/ACN gradient) ensure <0.5% impurity levels .

Q. How are synthetic byproducts characterized, and what steps mitigate their formation?

Advanced Answer:
Byproducts (e.g., N-arylacetamides) are identified via LC-MS/MS and isolated using preparative TLC (silica gel, ethyl acetate/hexane). Mitigation strategies include:

  • Catalyst optimization : Reducing phenylboronic acid to 1.0 mmol decreases dimerization.
  • Temperature modulation : Gradual heating (5 K/min) minimizes thermal decomposition .

Properties

CAS No.

61645-92-9

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-[(1-methylpyrrolidin-2-yl)methyl]acetamide

InChI

InChI=1S/C8H16N2O/c1-7(11)9-6-8-4-3-5-10(8)2/h8H,3-6H2,1-2H3,(H,9,11)

InChI Key

UPDHXSWOJKNLFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCCN1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.